![molecular formula C11H18N2O2 B2411460 N-{3-[(二甲氨基)亚甲基]-4-氧代环己基}乙酰胺 CAS No. 73983-59-2](/img/structure/B2411460.png)
N-{3-[(二甲氨基)亚甲基]-4-氧代环己基}乙酰胺
描述
“N-{3-[(dimethylamino)methylene]-4-oxocyclohexyl}acetamide” is a chemical compound . It is a derivative of N,N-dimethylenamino ketones, which are used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives .
Synthesis Analysis
The synthesis of such compounds involves the use of N,N-dimethylenamino ketones as synthons for various heterocycles . The mechanism of the [4 + 2] cycloaddition reaction between (E)- N - ( (dimethylamino)methylene)benzothioamide (1) and (S)-3-acryloyl-4-phenyloxazolidin-2-one (2) follows a one-step mechanism .Chemical Reactions Analysis
N,N-dimethyl enaminones, such as “N-{3-[(dimethylamino)methylene]-4-oxocyclohexyl}acetamide”, are used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives . They have proven to be of biological interest and provide access to a new class of biologically active heterocyclic compounds for biomedical applications .科学研究应用
- Applications : Researchers have employed these enaminones to synthesize acyclic, carbocyclic, and fused heterocyclic derivatives. These derivatives find applications in drug discovery, materials science, and organic synthesis .
- Potential Uses : They may serve as leads for drug development, especially in the context of antiviral, antibacterial, or anticancer agents .
- Application : These dyes are used to color polyester materials, either with or without carriers, at different dyeing temperatures .
- Further Transformations : These derivatives can be converted into pyrazoles, isoxazoles, and 1-phenyl-1H-pyrazoles, expanding their potential applications .
- Applications : Understanding these reactions contributes to the design of novel compounds and functional materials .
Heterocyclic Synthesis
Biomedical Applications
Polyester Dyeing
Acridinone Derivatives
Aniline Reactions
Copolymerization
未来方向
N,N-dimethyl enaminones, such as “N-{3-[(dimethylamino)methylene]-4-oxocyclohexyl}acetamide”, have proven to be of biological interest and provide access to a new class of biologically active heterocyclic compounds for biomedical applications . This suggests potential future directions in the development of new pharmaceuticals and therapeutic agents.
属性
IUPAC Name |
N-[(3E)-3-(dimethylaminomethylidene)-4-oxocyclohexyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-8(14)12-10-4-5-11(15)9(6-10)7-13(2)3/h7,10H,4-6H2,1-3H3,(H,12,14)/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCUUMJCCCQVFF-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(=O)C(=CN(C)C)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1CCC(=O)/C(=C/N(C)C)/C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[(dimethylamino)methylene]-4-oxocyclohexyl}acetamide | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

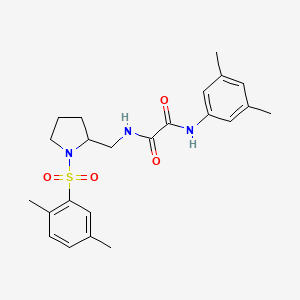
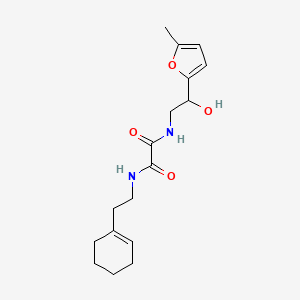
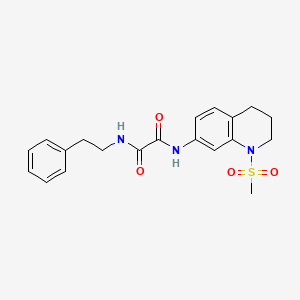


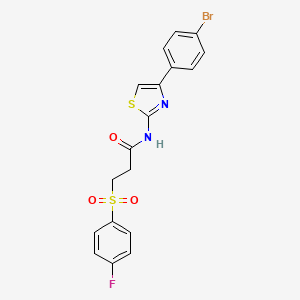
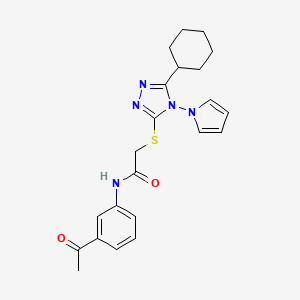
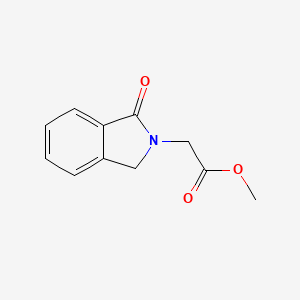
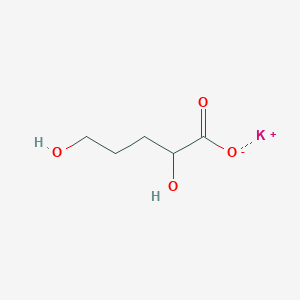
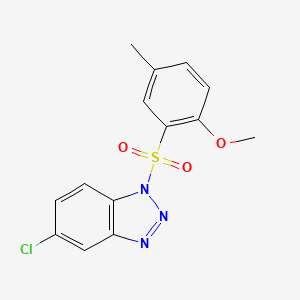

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2411398.png)
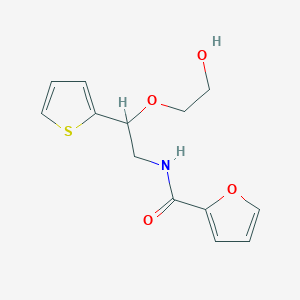
![7-(3,4-difluorophenyl)-3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2411400.png)